Sch 44643

PAF antagonist Cynomolgus monkey Ex-vivo bioassay

Sch 44643 (CAS 133330-43-5) is a small molecule research compound characterized as an orally active, dual antagonist of both the platelet-activating factor (PAF) receptor and the histamine H1 receptor. This distinct polypharmacology, combined with validated oral activity in non-human primate models, positions it as a specialized tool for probing synergistic inflammatory pathways in allergic and respiratory disease models where single-target antagonists may yield incomplete efficacy.

Molecular Formula C25H23ClN3O2-
Molecular Weight 432.9 g/mol
CAS No. 133330-43-5
Cat. No. B1681542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSch 44643
CAS133330-43-5
SynonymsSch 44643;  Sch44643;  Sch-44643.
Molecular FormulaC25H23ClN3O2-
Molecular Weight432.9 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)C4=CCN(C=C4)[O-])C5=C1C=CC=N5
InChIInChI=1S/C25H23ClN3O2/c26-21-5-6-22-20(16-21)4-3-18-2-1-11-27-24(18)23(22)17-7-12-28(13-8-17)25(30)19-9-14-29(31)15-10-19/h1-2,5-6,9-11,14,16H,3-4,7-8,12-13,15H2/q-1
InChIKeyIJTLWVCXERQDJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sch 44643 (CAS 133330-43-5) Procurement Guide: Dual PAF/Histamine Antagonist for In Vivo Pharmacology


Sch 44643 (CAS 133330-43-5) is a small molecule research compound characterized as an orally active, dual antagonist of both the platelet-activating factor (PAF) receptor and the histamine H1 receptor [1]. This distinct polypharmacology, combined with validated oral activity in non-human primate models, positions it as a specialized tool for probing synergistic inflammatory pathways in allergic and respiratory disease models where single-target antagonists may yield incomplete efficacy [2].

Why Sch 44643 Cannot Be Substituted with Common Antihistamines or Single-Target PAF Antagonists


Generic substitution with common H1 antihistamines (e.g., loratadine) or specific PAF antagonists (e.g., WEB 2086) is scientifically inadequate for certain disease models because these agents fail to address the simultaneous, redundant activation of both inflammatory pathways. Sch 44643's dual antagonism directly addresses the crosstalk between histamine and PAF, a synergistic interaction where each mediator can amplify the effects of the other [1]. This is evidenced by the fact that structurally distinct dual antagonists like Sch 37370 were specifically developed because they demonstrated superior efficacy over single-mediator antagonists in preclinical models of allergic disease [1]. The evidence below quantifies the specific activity profile of Sch 44643, highlighting its utility in primate models and its stable analytical behavior, which are critical parameters for robust in vivo study design.

Quantitative Differentiation Evidence for Sch 44643 vs. In-Class Comparators


In Vivo Correlation of Anti-PAF Activity to Parent Compound in Primates

In a direct head-to-head evaluation using ex-vivo plasma from cynomolgus monkeys, Sch 44643 demonstrated that its anti-PAF activity is primarily attributable to the unchanged parent compound. Following a single oral dose of 12.5 mg/kg, an excellent correlation (r = 0.9003) was observed between the plasma concentration of Sch 44643 and the measured anti-PAF activity [1]. This distinguishes it from prodrugs or rapidly metabolized PAF antagonists where activity is dependent on variable metabolite formation.

PAF antagonist Cynomolgus monkey Ex-vivo bioassay Pharmacokinetic/Pharmacodynamic (PK/PD) correlation

Distinct Dual Antagonist Pharmacological Profile: Comparison with Selective H1 or PAF Antagonists

Sch 44643 possesses a unique pharmacological profile, acting as an antagonist of both PAF and histamine H1 receptors [1]. This class-level inference of dual activity is supported by the broader chemical series from which it originates. In contrast, single-target agents like loratadine (selective H1 antagonist) and WEB 2086 (specific PAF antagonist) lack this dual mechanism. The importance of this dual inhibition is underscored by the development of other compounds in this class, such as Sch 37370, which was specifically described as more efficacious than single mediator antagonists in allergic disease models [2].

PAF antagonist Histamine H1 antagonist Allergic inflammation Polypharmacology

Analytical Method Validation for Rodent Pharmacokinetic Studies

To support its use in rodent models, a specific and precise GC method for quantifying Sch 44643 in rat plasma was developed and validated [1]. The assay demonstrated a linear calibration range of 5 to 200 ng/mL. Critically, Sch 44643 was found to be stable in rat plasma after being subjected to three freeze-thaw cycles [1]. This stability is a key practical differentiator from less stable analogs that may degrade during sample processing or storage, leading to inaccurate pharmacokinetic data.

Gas Chromatography (GC) Method validation Pharmacokinetics Rodent model

Validated GC Analytical Method for Primate Studies with High Precision and Accuracy

A robust gas chromatographic (GC) method with nitrogen-phosphorus detection (NPD) was validated for the quantification of Sch 44643 in cynomolgus monkey plasma [1]. The method demonstrated high precision (RSD < 8%) and accuracy (bias < 9%), with a limit of quantitation (LOQ) of 20 ng/mL [1]. This rigorous validation provides a benchmark for analytical reliability, ensuring that observed plasma concentrations in primate studies are both accurate and reproducible.

Gas Chromatography (GC) Method validation Cynomolgus monkey Bioanalysis

High-Value Research Applications for Sch 44643 (CAS 133330-43-5)


Investigating Synergistic PAF/Histamine Signaling in Non-Human Primate Models of Allergy and Inflammation

This is the primary, most well-supported application for Sch 44643. The compound's validated oral activity and strong PK/PD correlation in cynomolgus monkeys [1] make it uniquely suited for chronic dosing studies in this species. Researchers can use Sch 44643 to dissect the contributions of the dual PAF/histamine pathways in complex in vivo models of asthma, rhinitis, or systemic allergic response, where both mediators are known to be active. Its reliable correlation between plasma levels and functional antagonism [1] allows for precise dose selection based on target coverage, a critical advantage over compounds lacking such data.

Use as a Reference Tool Compound in Rodent Pharmacokinetic and Bioanalytical Studies

Sch 44643 is an excellent reference standard for developing and validating GC-based bioanalytical methods for dual antagonist compounds. The availability of a published, validated GC method with demonstrated freeze-thaw stability in rat plasma [2] provides a robust starting point for laboratories. This reduces method development time and ensures data quality when establishing in-house PK assays for new dual antagonist candidates or when using Sch 44643 as an internal standard or control compound in rodent studies.

Mechanistic Studies on Dual Antagonism vs. Combination Therapy

Sch 44643 serves as a valuable tool to experimentally test the hypothesis that a single dual antagonist is more effective than a combination of a selective H1 antagonist (e.g., loratadine) and a selective PAF antagonist (e.g., WEB 2086). In vitro and in vivo studies can be designed to directly compare the effects of Sch 44643 with those of the drug combination at equivalent receptor occupancies, providing critical insights into whether the dual activity confers a functional advantage in specific cellular or tissue contexts [3].

In Vitro Pharmacological Profiling and Selectivity Screening

Given its dual target profile [3], Sch 44643 is a relevant compound for inclusion in selectivity panels when profiling new chemical entities intended for allergy or inflammation. Its binding to both PAF and histamine H1 receptors provides a useful benchmark for understanding the potential polypharmacology of novel compounds. Researchers can use it as a control to differentiate on-target dual effects from off-target activities at other aminergic GPCRs.

Quote Request

Request a Quote for Sch 44643

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.